BENGHE Foundational & Exploratory

Check Availability & Pricing

5-0x0-LTB4: A Potent Eosinophil
Chemoattractant Navigating Allergic
Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-o0xo Leukotriene B4

Cat. No.: B15555528

An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction

5-0x0-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE or 5-0xo0-LTB4), a potent lipid mediator, has
emerged as a critical player in the recruitment of eosinophils, key effector cells in allergic
inflammation and asthma.[1][2][3][4] This technical guide provides a comprehensive overview
of the role of 5-ox0-ETE as an eosinophil chemoattractant, detailing its signaling pathways,
gquantitative potency, and the experimental methodologies used to elucidate its function. This
document is intended to serve as a valuable resource for researchers, scientists, and drug
development professionals investigating novel therapeutic targets for eosinophil-driven
diseases.

Quantitative Analysis of Eosinophil Chemoattraction

5-0x0-ETE is a highly potent chemoattractant for human eosinophils, often exhibiting greater
efficacy than other well-known lipid mediators such as leukotriene B4 (LTB4) and platelet-
activating factor (PAF).[1][4][5] The following tables summarize the quantitative data on the
effects of 5-oxo-ETE on eosinophil chemotaxis, calcium mobilization, and actin polymerization,
providing a comparative analysis with other key chemoattractants.

Table 1: Eosinophil Chemotaxis
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Chemoattractant EC50 (nM) Maximal Response  Notes

Significant effects
observed at
concentrations as low
as 1 nM, with a
maximal response at

5-0x0-ETE ~1.0-10 High 1 uM.[4] The
responses elicited by
5-oxo-ETE were about
two to three times
greater than those to
PAF.[4]

Maximal responses
o were only about 4% of
LTB4 Weak Activity Low )
the maximal response

to 5-oxo-ETE.[4]

PAF Intermediate Intermediate

Table 2: Intracellular Calcium Mobilization in Eosinophils

Chemoattractant EC50 (nM) Notes

Concentrations as low as 1 nM

5-ox0-ETE 19+2 stimulated calcium transients.
[1]

LTB4 71+ 38

PAF -

Table 3: Actin Polymerization in Eosinophils

| Chemoattractant | EC50 (nM) | Maximal Response | Notes | |---|---|---| | 5-0x0-ETE | 6.3 £ 0.6 |
High | The maximal response to 5-oxo-ETE was more than 2.5 times greater than that to LTB4
and PAF.[1]||LTB4 0.6 £0.2 | Low ||| PAF | 6.6 £5.2 | Low | |
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Signaling Pathways of 5-0x0-ETE in Eosinophils

5-0x0-ETE exerts its chemoattractant effects by binding to the specific G protein-coupled
receptor, OXE-R1 (also known as GPR170).[6][7] This receptor is highly expressed on human
eosinophils.[8] The binding of 5-oxo-ETE to OXE-RL1 initiates a cascade of intracellular
signaling events, culminating in cellular responses such as chemotaxis, calcium mobilization,
and actin polymerization.[1][7][9]

The OXE-RL1 receptor is coupled to the Gi/o family of G proteins.[6][10] Upon ligand binding,
the G protein dissociates into its Gai and Gy subunits. The GBy subunit is primarily
responsible for activating downstream signaling pathways.[7][11] Key signaling molecules
involved in the 5-oxo-ETE-induced eosinophil response include Phospholipase C (PLC),
Phosphoinositide 3-kinase (PI3K), and Mitogen-activated protein kinases (MAPKS) such as
ERK.[9][12][13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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